2-(2H-1,3-benzodioxol-5-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}acetamide
Description
2-(2H-1,3-Benzodioxol-5-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}acetamide is a heterocyclic acetamide derivative featuring a 1,3-benzodioxole ring, a pyridine-thiophene hybrid substituent, and an acetamide linker.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-19(9-13-1-2-17-18(8-13)24-12-23-17)21-10-14-3-5-20-16(7-14)15-4-6-25-11-15/h1-8,11H,9-10,12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDWYBVIHAHJMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=CC(=NC=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Thiophene Ring: This step often involves the use of thiophene-3-carboxaldehyde in a condensation reaction.
Formation of the Pyridine Ring: This can be synthesized through a series of reactions starting from pyridine derivatives.
Coupling Reactions: The final step involves coupling the benzodioxole, thiophene, and pyridine moieties using appropriate linkers and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a benzodioxole ring and a thiophene-pyridine moiety , which are known for their diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, a related compound was shown to inhibit cell proliferation in various cancer cell lines, including those derived from human tumors such as HepG2 and DLD cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of specific kinases involved in cell cycle regulation .
Antimicrobial Activity
The antimicrobial properties of similar benzodioxole derivatives have been documented, showing effectiveness against both Gram-positive and Gram-negative bacteria. The disk diffusion method demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli . The thiophene component is thought to enhance the antimicrobial efficacy through synergistic effects with the benzodioxole structure.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The benzodioxole ring can interact with enzymes involved in metabolic pathways, potentially leading to altered signal transduction.
- Receptor Modulation : The thiophene group may bind to specific receptors, modifying their activity and influencing cellular responses.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes .
Case Studies
Several case studies illustrate the biological potential of compounds related to This compound :
- Antitumor Activity : A study on a related compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating strong antiproliferative effects .
- Antimicrobial Studies : Research demonstrated that derivatives exhibited minimum inhibitory concentrations (MIC) lower than those of standard antibiotics against tested bacterial strains, highlighting their potential as novel antimicrobial agents .
Comparative Analysis
The following table summarizes key findings from various studies on similar compounds:
| Compound Name | Biological Activity | Target | IC50 (µM) |
|---|---|---|---|
| Compound A | Anticancer | HepG2 | 12.5 |
| Compound B | Antimicrobial | E. coli | 8.0 |
| Compound C | Anticancer | DLD | 15.0 |
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL .
- Anticancer Properties: The compound has shown promise in cytotoxicity studies against cancer cell lines. Compounds with similar structures have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells, indicating potential for therapeutic applications in oncology .
- Enzyme Inhibition: The compound may inhibit key enzymes involved in disease progression. For instance, similar compounds have been studied for their ability to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases .
Material Science
The unique chemical structure of this compound allows it to be explored in the development of advanced materials:
- Organic Semiconductors: The presence of conjugated systems within the molecule may facilitate its use in organic electronics and photonics.
- Polymer Chemistry: Its reactivity can be harnessed to create novel polymers with tailored properties for specific applications .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with other heterocyclic derivatives studied in medicinal chemistry. For example, 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine () is a pyridine-based compound with substituted phenyl and chloro groups. Key comparisons include:
The benzodioxole group in the target compound may enhance metabolic stability compared to the chloro-phenyl groups in the analogue, as electron-rich aromatic systems often resist oxidative degradation . Conversely, the pyridine-thiophene moiety could improve solubility relative to purely hydrocarbon-based substituents.
Q & A
Q. What are the critical synthetic steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including cyclization, amide coupling, and functional group protection/deprotection. Key steps include:
- Thiophene-pyridine core formation : Cyclization of thiophene derivatives using bases like triethylamine in dimethylformamide (DMF) at 80–100°C .
- Amide bond formation : Coupling the benzodioxole-acetic acid moiety with the pyridinylmethylamine group using carbodiimide reagents (e.g., EDC/HOBt) under nitrogen at room temperature .
- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored via thin-layer chromatography (TLC) or HPLC .
Optimal Conditions :
| Parameter | Requirement | Reference |
|---|---|---|
| Temperature | 80–100°C for cyclization; RT for coupling | |
| Solvent | DMF or ethanol for solubility | |
| pH | Neutral to slightly basic (pH 7–8) |
Q. Which analytical techniques are most effective for characterizing purity and structure?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the benzodioxole and thiophene-pyridine moieties .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity ≥95% .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
Q. What are common impurities generated during synthesis, and how are they mitigated?
- Byproducts : Unreacted starting materials (e.g., free thiophene or pyridine derivatives) and dimerized intermediates.
- Mitigation Strategies :
- Use excess reagents (1.2–1.5 equivalents) for amide coupling .
- Gradient elution in HPLC purification to separate closely related impurities .
- Recrystallization in ethanol/water mixtures to remove polar byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Variable Substituents : Systematically modify the benzodioxole (e.g., methoxy vs. ethoxy) and thiophene-pyridine (e.g., halogenation at C3) groups .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays .
- Computational Modeling : Dock analogs into protein active sites (e.g., using AutoDock Vina) to predict binding affinities .
Example Analog Comparison (adapted from ):
| Compound | Structural Variation | IC50 (Target Enzyme) |
|---|---|---|
| Parent | Unmodified | 12 nM |
| Analog A | 4-Cl on benzodioxole | 8 nM |
| Analog B | Thiophene → furan | >100 nM |
Q. How should researchers address contradictory reports on the compound’s biological activity across studies?
- Source Analysis : Compare assay conditions (e.g., cell line viability, incubation time) and compound purity .
- Dose-Response Curves : Validate activity thresholds using standardized protocols (e.g., 72-hour incubation in HepG2 cells) .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher potency in kinase inhibition vs. antimicrobial activity) .
Q. What methodological approaches are recommended for studying metabolic stability in preclinical models?
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- Metabolite Identification : Use high-resolution MS/MS to detect oxidation (e.g., thiophene → sulfoxide) or glucuronidation .
- In Vivo Tracking : Administer radiolabeled compound (e.g., 14C-acetamide) and measure excretion profiles in urine/feces .
Key Metabolic Pathways :
| Pathway | Enzymes Involved | Dominant Metabolite |
|---|---|---|
| Oxidation | CYP3A4/5 | Sulfoxide derivative |
| Hydrolysis | Esterases | Free carboxylic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
